molecular formula C13H16N2O2 B8545110 2(r)-(3-Cyano-benzyl)-3(r)-amino-butyric acid methyl ester

2(r)-(3-Cyano-benzyl)-3(r)-amino-butyric acid methyl ester

Cat. No.: B8545110
M. Wt: 232.28 g/mol
InChI Key: FWYKZUWBMJBOMM-BXKDBHETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(r)-(3-Cyano-benzyl)-3(r)-amino-butyric acid methyl ester is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

methyl (2R,3R)-3-amino-2-[(3-cyanophenyl)methyl]butanoate

InChI

InChI=1S/C13H16N2O2/c1-9(15)12(13(16)17-2)7-10-4-3-5-11(6-10)8-14/h3-6,9,12H,7,15H2,1-2H3/t9-,12-/m1/s1

InChI Key

FWYKZUWBMJBOMM-BXKDBHETSA-N

Isomeric SMILES

C[C@H]([C@@H](CC1=CC(=CC=C1)C#N)C(=O)OC)N

Canonical SMILES

CC(C(CC1=CC(=CC=C1)C#N)C(=O)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of methyl β-aminobutyrate p-toluenesulfonic acid salt (4 g, 13.8 mmol) in THF cooled to −20 ° C. was added LiHMDS (28.4 mmol, 2.05 eq.) A THF solution of α-bromo m-tolunitrile (2.57 g, 13.1 mmol) was added. Upon completion the reaction was quenched with 5% NaHCO3 and concentrated. The residue was partitioned between water and methyl propi-onate. The water layer was extracted with another portion of methyl propionate. The combined organic layer was dried over MgSO4 and filtered. To the filtrate, tartaric acid (2.95 g, 19.66 mmol) was added and stirred overnight. The solid was filtered, washed with methyl propionate, and dried to yield the tartaric salt of methyl β-amino-α-(3-cyanophenylmethyl)butyrate (3.91 g, 74% yield). HPLC and NMR confirm formation of the desired product. 1H NMR for the tartrate salt: (500 MHz, DMSO) δ 7.71-7.51 (m, 4H), 4.32 (s, 2H), 3.53 (overlapping multiplet and a singlet, 4 H). HPLC indicated purity >99% and the diastereomer ratio to be 17:1 anti:syn (R,R:R,S). β-amino-α-(3-cyanophenylmethyl)butyrate is the anti diastereomer.
Name
methyl β-aminobutyrate p-toluenesulfonic acid salt
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
28.4 mmol
Type
reactant
Reaction Step Two
Quantity
2.57 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.95 g
Type
reactant
Reaction Step Three

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